molecular formula C15H15N3O3 B2688038 N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-30-4

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2688038
CAS No.: 477855-30-4
M. Wt: 285.303
InChI Key: DQNZBLMXWSVIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a furan ring and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 6,7-dimethoxyquinazolin-4-amine with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Halogenated or alkylated quinazoline derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for developing new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and quinazoline core can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of a furan ring and methoxy groups makes it a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h3-7,9H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNZBLMXWSVIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325488
Record name N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477855-30-4
Record name N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.